molecular formula C21H22O6 B8072629 Fargesin

Fargesin

Cat. No.: B8072629
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Fargesin is a lignan.
Fargesin is a natural product found in Aristolochia cymbifera, Aristolochia ringens, and other organisms with data available.

Scientific Research Applications

  • Anti-Inflammatory Effects in Inflammatory Bowel Disease (IBD):

    • Fargesin demonstrates anti-inflammatory effects in chemically induced IBD in mice, potentially through NF-κB signaling suppression (Yue et al., 2018).
    • It also exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-κB signaling (Pham et al., 2017).
  • Inhibition of Melanin Synthesis:

    • This compound inhibits melanin production in murine malignant and immortalized melanocytes, potentially by regulating PKA/CREB and P38/MAPK signaling pathways (Fu et al., 2019).
  • Antihypertensive Effects:

    • Demonstrates antihypertensive effects in vitro and in vivo by attenuating oxidative stress and promoting nitric oxide release (Sha et al., 2016).
  • Improvement in Lipid and Glucose Metabolism:

    • This compound improves lipid and glucose metabolism in 3T3-L1 adipocytes and high-fat diet-induced obese mice (Lee et al., 2012).
  • Atherosclerosis Alleviation:

    • Alleviates atherosclerosis by promoting reverse cholesterol transport and reducing inflammatory response (Wang et al., 2020).
  • Protection Against Cadmium-Induced Lung Injury:

    • Exhibits protective effects on cadmium-induced lung injury, possibly via activating the AhR and suppressing the inflammatory response (Zhang et al., 2022).
  • Amelioration of Osteoarthritis:

    • This compound ameliorates osteoarthritis by macrophage reprogramming and downregulating MAPK and NF-κB pathways (Lu et al., 2021).
  • Inhibition of Aedes aegypti Sterol Carrier Protein:

    • Acts as a potential inhibitor of Aedes aegypti sterol carrier protein, suggesting use in combating mosquito-borne diseases (De Lima et al., 2021).
  • β₁ Adrenergic Receptor Antagonist Properties:

    • Potential β₁ adrenergic receptor antagonist properties, protecting against myocardial ischemia/reperfusion injury in rats (Wang et al., 2015).
  • Cancer Cell Growth Inhibition:

    • Inhibits EGF-induced cell transformation and colon cancer cell growth by suppressing the CDK2/Cyclin E signaling pathway (Lee et al., 2021).

Properties

IUPAC Name

5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68296-27-5
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 136 °C
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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